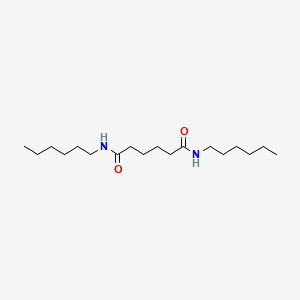

N,N'-Di-n-hexyladipamide

Beschreibung

N,N'-Di-n-hexyladipamide (CAS: 21150-82-3) is a diamide derivative of adipic acid, where both amine groups are substituted with n-hexyl chains. Its molecular formula is C₁₈H₃₄N₂O₂, with a calculated molecular weight of 310.48 g/mol (based on structural analysis) . Key physicochemical properties include a logP (octanol-water partition coefficient) of 3.94 and a log10 water solubility (log10ws) of -5.29, indicating moderate hydrophobicity and poor aqueous solubility .

Eigenschaften

CAS-Nummer |

21150-82-3 |

|---|---|

Molekularformel |

C18H36N2O2 |

Molekulargewicht |

312.5 g/mol |

IUPAC-Name |

N,N'-dihexylhexanediamide |

InChI |

InChI=1S/C18H36N2O2/c1-3-5-7-11-15-19-17(21)13-9-10-14-18(22)20-16-12-8-6-4-2/h3-16H2,1-2H3,(H,19,21)(H,20,22) |

InChI-Schlüssel |

BJRDIUUDPYIWGK-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCNC(=O)CCCCC(=O)NCCCCCC |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

N,N’-Di-n-hexyladipamide can be synthesized through the reaction of adipic acid with n-hexylamine. The reaction typically involves heating the reactants in a solvent such as toluene, followed by the removal of water through azeotropic distillation . The resulting product is then purified through recrystallization.

Analyse Chemischer Reaktionen

N,N’-Di-n-hexyladipamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amides and carboxylic acids.

Reduction: Reduction reactions can convert the amide groups to amines.

Substitution: The amide groups can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides .

Wissenschaftliche Forschungsanwendungen

N,N’-Di-n-hexyladipamide is used in scientific research as a model compound for studying the properties of synthetic polyamides . Its crystal structure and molecular packing closely resemble those of nylon 6,6, making it valuable for understanding the behavior of polyamides at the molecular level . Additionally, it is used in the development of new materials and polymers with improved properties .

Wirkmechanismus

The mechanism of action of N,N’-Di-n-hexyladipamide involves its ability to form hydrogen bonds and interact with other molecules through its amide groups . These interactions play a crucial role in determining the compound’s physical and chemical properties, such as its melting point, solubility, and crystallinity .

Vergleich Mit ähnlichen Verbindungen

(a) N-Hex-5-enyladipamide (CAS: 99769-57-0)

- Molecular Formula : C₁₂H₂₂N₂O₂

- Molecular Weight : 226.32 g/mol

- Key Difference : Replaces one n-hexyl group with a hex-5-enyl chain (unsaturated hydrocarbon).

- Impact : The double bond in the hex-5-enyl group reduces molecular symmetry and increases reactivity compared to N,N'-Di-n-hexyladipamide. This structural variation may alter crystallization behavior and solubility .

(b) N,N'-Diethyladipamide (Hypothetical Compound)

- Molecular Formula : C₁₀H₂₀N₂O₂

- Key Difference : Shorter ethyl chains instead of hexyl groups.

- Impact : Reduced hydrophobicity (lower logP) and higher water solubility compared to N,N'-Di-n-hexyladipamide.

Compounds with Similar logP or log10ws

(a) Benzamide, N-ethyl-N-(3-methylphenyl)-2,6-difluoro

(b) Hydratropic Acid, Nonyl Ester (CAS: 89-281-2)

- log10ws : -5.29 (identical to N,N'-Di-n-hexyladipamide)

- Key Difference : Ester functional group instead of amide.

- Impact : Esters generally exhibit faster hydrolysis rates than amides, affecting stability in aqueous environments.

Data Tables

Table 1: Physicochemical Comparison of N,N'-Di-n-hexyladipamide and Structurally Related Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | logP | log10ws |

|---|---|---|---|---|---|

| N,N'-Di-n-hexyladipamide | 21150-82-3 | C₁₈H₃₄N₂O₂ | 310.48 (calculated) | 3.94 | -5.29 |

| N-Hex-5-enyladipamide | 99769-57-0 | C₁₂H₂₂N₂O₂ | 226.32 | N/A | N/A |

| Benzamide, N-ethyl-N-(3-methylphenyl)-2,6-difluoro | N/A | C₁₆H₁₅F₂NO | 275.30 | 3.94 | N/A |

| Hydratropic Acid, Nonyl Ester | 89-281-2 | C₁₈H₂₆O₂ | 274.40 | N/A | -5.29 |

Table 2: Functional Group Impact on Properties

| Functional Group | Example Compound | Hydrolysis Stability | Hydrophobicity |

|---|---|---|---|

| Amide | N,N'-Di-n-hexyladipamide | High | Moderate |

| Ester | Hydratropic Acid, Nonyl Ester | Moderate | Moderate |

| Aromatic Amide | N-ethyl-N-(3-methylphenyl)-2,6-difluorobenzamide | High | High |

Research Findings and Implications

Thermal Stability : Aliphatic diamides like N,N'-Di-n-hexyladipamide exhibit higher thermal stability than esters, making them suitable for high-temperature industrial applications .

Synthetic Versatility : The hexyl chains can be modified to adjust solubility (e.g., introducing unsaturated bonds as in N-Hex-5-enyladipamide) without significantly altering logP .

Notes on Discrepancies

- Molecular Weight in : The listed molecular weight of 1280.99 g/mol for N,N'-Di-n-hexyladipamide is inconsistent with its molecular formula and likely erroneous. Calculated values (310.48 g/mol) are used here .

- Limited Application Data: The provided evidence lacks direct studies on N,N'-Di-n-hexyladipamide’s biological or industrial performance, necessitating extrapolation from analogous compounds.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.